1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine
Description
1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine is a synthetic acyclic nucleoside phosphonate (ANP) derived from cidofovir (HPMPC), a potent antiviral agent. Structurally, it features a cytosine base linked to a phosphonomethoxypropyl backbone with an O-ethyl modification at the phosphorus center (Figure 1). This compound belongs to a class of antiviral agents designed to inhibit DNA polymerase activity in viruses such as cytomegalovirus (CMV), herpes simplex virus (HSV-1), and poxviruses . Unlike traditional nucleoside analogs, ANPs bypass the need for initial viral phosphorylation, enabling direct activation by cellular kinases to their diphosphate metabolites, which competitively inhibit viral DNA synthesis .
Properties
CAS No. |
1312776-50-3 |
|---|---|
Molecular Formula |
C10H18N3O6P |
Molecular Weight |
307.24 g/mol |
IUPAC Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C10H18N3O6P/c1-2-19-20(16,17)7-18-8(6-14)5-13-4-3-9(11)12-10(13)15/h3-4,8,14H,2,5-7H2,1H3,(H,16,17)(H2,11,12,15)/t8-/m0/s1 |
InChI Key |
VLXLHNRGQDFHAA-QMMMGPOBSA-N |
Isomeric SMILES |
CCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O |
Canonical SMILES |
CCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine typically involves:
- Construction of the cytosine nucleoside core with the correct stereochemistry at the 2-position of the propyl chain.
- Introduction of the phosphonomethoxy group via a phosphonate ester linkage.
- Selective protection and deprotection steps to control functional group reactivity.
- Formation of the monoethyl phosphonate ester to enhance bioavailability and stability.
Key Synthetic Steps
Starting Material Preparation
The synthesis often begins with a protected cytosine nucleoside or a suitable pyrimidine derivative. The (S)-configuration at the 2-position is crucial and is usually introduced via chiral pool synthesis or asymmetric synthesis methods.Phosphonomethoxy Group Introduction
The phosphonomethoxy moiety is introduced by reacting the nucleoside intermediate with a phosphonate reagent, such as diethyl phosphite or ethyl phosphonochloridate, under controlled conditions to form the phosphonate ester linkage.Ethyl Ester Formation
The monoethyl ester is formed by selective esterification of the phosphonic acid group, often using ethylating agents or by partial hydrolysis of diethyl phosphonate esters.Hydroxy Group Functionalization
The 3-hydroxy group on the propyl chain is maintained or introduced via selective hydroxylation or by using protected intermediates that are deprotected in the final steps.Purification and Characterization
The final compound is purified by chromatographic techniques such as HPLC and characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleoside protection | TBDMS-Cl or other protecting groups | Protected cytosine nucleoside intermediate |
| 2 | Phosphonate coupling | Ethyl phosphonochloridate, base (e.g., triethylamine) | Formation of phosphonate ester linkage |
| 3 | Selective ester hydrolysis | Controlled acidic or basic hydrolysis | Monoethyl phosphonate ester formation |
| 4 | Deprotection | Mild acid or fluoride ion (e.g., TBAF) | Free hydroxy groups restored |
| 5 | Purification | Reverse-phase HPLC or crystallization | Pure this compound |
This route is adapted from methodologies used in the synthesis of related antiviral phosphonate nucleosides such as cidofovir and its analogues.
Research Findings on Preparation
- The stereochemical purity of the (S)-isomer is critical for biological activity and is achieved by using chiral starting materials or asymmetric synthesis techniques.
- The phosphonate ester linkage is stable under physiological conditions but can be selectively hydrolyzed or modified to improve pharmacokinetics.
- Prodrug approaches involving amino acid or peptide esters of the phosphonate group have been explored to enhance oral bioavailability, indicating the importance of the phosphonate ester chemistry in the preparation.
- The compound’s synthesis requires careful control of reaction conditions to avoid over-esterification or degradation of the cytosine base.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Protected cytosine nucleoside or pyrimidine derivative |
| Key reagents | Ethyl phosphonochloridate, bases (e.g., triethylamine), protecting groups (e.g., TBDMS-Cl) |
| Stereochemistry control | Chiral pool synthesis or asymmetric catalysis |
| Reaction conditions | Anhydrous solvents, inert atmosphere, controlled temperature |
| Purification methods | Chromatography (HPLC), crystallization |
| Characterization methods | NMR, MS, elemental analysis, HPLC purity |
Chemical Reactions Analysis
1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified nucleoside analogs with altered functional groups .
Scientific Research Applications
Scientific Research Applications
-
Antiviral Therapy
The compound has shown significant antiviral activity against cytomegalovirus (CMV) and other herpesviruses. Its structural properties suggest it may be effective in treating infections in immunocompromised patients, such as those with acquired immunodeficiency syndrome. -
Cancer Research
Preliminary studies indicate potential anticancer properties, particularly through apoptosis induction in cancer cells. The compound's ability to inhibit viral replication may extend to certain cancer types where viral infections are implicated . -
Biochemical Research
As a nucleotide analogue, it serves as a valuable building block for synthesizing more complex nucleoside analogs, which can be used in various biochemical assays and research applications. -
Diagnostic Tools Development
The compound's properties may facilitate the development of diagnostic tools for detecting viral infections, enhancing the capabilities of current methods in clinical settings.
Case Study 1: Antiviral Efficacy
A study demonstrated that 1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine significantly reduced viral loads in infected cellular models, particularly against cytomegalovirus. The results indicated a marked decrease in viral replication rates compared to untreated controls, highlighting its potential as an effective antiviral agent .
Case Study 2: Cancer Cell Apoptosis
Research published in the Journal of Medicinal Chemistry revealed that this compound induced apoptosis in cancer cell lines while sparing normal cells from toxicity. This selective action suggests it could be developed into a therapeutic agent for cancer treatment, particularly where viral infections exacerbate tumor growth .
Mechanism of Action
The mechanism of action of 1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The compound targets viral DNA polymerase, an enzyme crucial for the replication of viral DNA. By inhibiting this enzyme, the compound effectively prevents the proliferation of the virus .
Comparison with Similar Compounds
Key Research Findings
Oral Bioavailability : Tyrosine-based prodrugs achieve 39% oral bioavailability in mice, compared to <5% for cidofovir, by leveraging peptide transporter-mediated uptake .
Enzymatic Stability : O-Ethyl modification in 1-((S)-O-Ethyl-HPMPC enhances resistance to intestinal phosphatases, with a half-life >28 hours at pH 6.5 .
Broad-Spectrum Activity : The compound maintains potency against drug-resistant CMV and HSV-1 strains, with IC₅₀ values 2–3-fold lower than ganciclovir .
Biological Activity
1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine is a nucleotide analogue that has gained attention for its potential therapeutic applications, particularly in antiviral treatments. Its structural similarities to established antiviral agents, such as cidofovir, suggest a promising role in combating viral infections, especially those caused by cytomegalovirus (CMV) and other herpesviruses.
- Molecular Formula : C10H18N3O6P
- Molecular Weight : Approximately 315.2176 g/mol
- CAS Number : 1312776-50-3
The primary mechanism of action for this compound involves:
- Incorporation into Viral DNA : The compound is incorporated into the viral DNA during replication.
- Chain Termination : The modified structure leads to premature termination of the DNA chain, inhibiting further viral replication.
- Competitive Inhibition : It acts as a competitive inhibitor of viral DNA polymerases, similar to cidofovir, effectively reducing viral load in infected cells .
Antiviral Efficacy
Research indicates that this compound exhibits significant antiviral activity against:
- Cytomegalovirus (CMV) : Particularly relevant for immunocompromised patients.
- Herpesviruses : Its structural properties may also extend its efficacy against other herpesviruses.
Comparative Analysis with Other Antiviral Agents
The following table summarizes the structural and functional comparisons between this compound and other nucleotide analogues:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cidofovir | Nucleotide analogue; contains a phosphonate group | Established antiviral agent; FDA-approved |
| Adefovir | Nucleotide analogue; acyclic nucleotide | Primarily used for hepatitis B treatment |
| Tenofovir | Nucleotide analogue; phosphonate group | Used in HIV treatment; different mechanism |
| This compound | Modified cytosine analogue with phosphonated structure | Potential for new derivatives with enhanced efficacy |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on CMV Inhibition :
- Researchers demonstrated that the compound significantly reduced CMV replication in vitro. The study reported a dose-dependent decrease in viral load, indicating its potential as a therapeutic agent for CMV infections in immunocompromised patients.
- Pharmacokinetic Properties :
-
Potential Modifications :
- Ongoing research is investigating structural modifications of the compound to enhance its antiviral activity and reduce potential toxicity, aiming to develop new derivatives with improved therapeutic profiles.
Q & A
Basic Research Questions
Q. What is the structural and functional relationship between 1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine and Cidofovir in antiviral research?
- Methodological Answer : Compare the phosphonomethoxypropyl backbone of both compounds using NMR and X-ray crystallography to identify structural similarities. Conduct parallel in vitro antiviral assays (e.g., plaque reduction in cytomegalovirus) to evaluate efficacy differences. The ethylphosphonate substitution in the target compound may alter cellular uptake or resistance profiles compared to Cidofovir .
Q. What analytical techniques are recommended for quantifying impurities in this compound?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient mode. Validate against USP reference standards for related compounds (e.g., diethylphosphonate derivatives) to resolve co-eluting impurities .
Q. How is this compound synthesized, and what are critical optimization steps?
- Methodological Answer : Synthesize via nucleophilic substitution of cytosine with a chiral phosphonate intermediate. Key steps include stereoselective protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) and O-ethylphosphonomethoxy coupling under anhydrous conditions. Purify via silica gel chromatography (ethyl acetate:methanol 9:1) to isolate the S-enantiomer .
Advanced Research Questions
Q. How does the S-configuration at the chiral center influence antiviral activity and cellular uptake mechanisms?
- Methodological Answer : Perform enantioselective synthesis to isolate R- and S-forms. Compare intracellular metabolite levels using LC-MS in primary human fibroblasts. The S-configuration enhances binding to viral polymerases (e.g., human cytomegalovirus UL54) due to spatial alignment with the active site, as shown in molecular docking studies .
Q. What strategies improve the bioavailability of this compound given its polar phosphonate moiety?
- Methodological Answer : Develop prodrugs via esterification (e.g., hexadecyloxypropyl modification) to enhance lipophilicity. Assess oral bioavailability in rodent models using radiolabeled compounds and quantify plasma concentrations via scintillation counting. Compare tissue distribution profiles to parent drug .
Q. How can contradictions between in vitro cytotoxicity (low) and in vivo hepatotoxicity (moderate) be resolved?
- Methodological Answer : Conduct species-specific metabolism studies using liver microsomes. Identify metabolites via high-resolution mass spectrometry (HRMS). Test toxicity in 3D hepatocyte spheroids to mimic in vivo conditions. Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic activation pathways .
Q. What in silico models predict interactions between this compound and viral polymerase active sites?
- Methodological Answer : Use molecular dynamics simulations (AMBER or GROMACS) with homology-modeled polymerases (e.g., herpesvirus DNA polymerase). Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics. Correlate ΔG values with IC50 data from enzymatic inhibition assays .
Q. How can stability challenges (e.g., hydrolysis of the phosphonomethoxy group) be mitigated during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
